molecular formula C18H19NO6 B11009844 Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B11009844
M. Wt: 345.3 g/mol
InChI Key: VJOSFTWDRPXKAV-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is an organic compound with a complex structure, featuring multiple methoxy groups and a benzoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate, Methyl 4,5-dimethoxy-2-nitrobenzoate, which is then reduced to the corresponding amine. This amine is subsequently acylated with 3-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is unique due to its specific combination of methoxy groups and benzoyl amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-6-11(8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

VJOSFTWDRPXKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

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